Cas no 89856-44-0 (5-bromo-4,6-dimethyl-pyridin-2-amine)

5-bromo-4,6-dimethyl-pyridin-2-amine structure
89856-44-0 structure
Nome do Produto:5-bromo-4,6-dimethyl-pyridin-2-amine
N.o CAS:89856-44-0
MF:C7H9BrN2
MW:201.063760519028
MDL:MFCD00151793
CID:712413
PubChem ID:11030855

5-bromo-4,6-dimethyl-pyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-5-bromo-4,6-dimethylpyridine
    • 2-Pyridinamine,5-bromo-4,6-dimethyl-
    • 5-bromo-4,6-dimethylpyridin-2-amine
    • 6-AMINO-3-BROMO-2,4-DIMETHYLPYRIDINE
    • BFRMYMFNSHASRJ-UHFFFAOYSA-N
    • 2-AMINO-5-BROMO-4 6-DIMETHYLPYRIDINE&
    • 2-PYRIDINAMINE, 5-BROMO-4,6-DIMETHYL-
    • 5-Bromo-4,6-dimethyl-2-pyridinamine
    • 6-Amino-2,4-dimethyl-3-bromopyridine
    • 2-amino-4,6-dimethyl-5-bromopyridine
    • ZB1221
    • CA0060
    • TRA0010553
    • NE54647
    • 2-Pyridinamine,5-bromo-4,6-d
    • 2,4-Lutidine, 6-amino-3-bromo- (6CI, 7CI)
    • 5-Bromo-4,6-dimethyl-2-pyridinamine (ACI)
    • (5-Bromo-4,6-dimethylpyridin-2-yl)amine
    • 5-bromo-4,6-dimethyl-pyridin-2-amine
    • 89856-44-0
    • EN300-130541
    • J-517065
    • MFCD00151793
    • 6-Amino-3-bromo-2,4-lutidine
    • DB-082225
    • DTXSID70452572
    • CS-W015565
    • Z1269172842
    • SB77835
    • 2-Amino-5-bromo-4,6-dimethylpyridine, 97%
    • 5-Bromo-4,6-dimethyl-2-pyridinamine; 2-Amino-4,6-dimethyl-5-bromopyridine; 2-Amino-5-bromo-4,6-dimethylpyridine; 5-Bromo-4,6-dimethylpyridin-2-amine
    • SY027364
    • AC-27480
    • 5-Bromo-4,6-dimethyl-pyridin-2-ylamine
    • AS-36172
    • AKOS015950968
    • SCHEMBL1143077
    • MDL: MFCD00151793
    • Inchi: 1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
    • Chave InChI: BFRMYMFNSHASRJ-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC(N)=NC=1C

Propriedades Computadas

  • Massa Exacta: 199.99491g/mol
  • Carga de Superfície: 0
  • XLogP3: 2
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 199.99491g/mol
  • Massa monoisotópica: 199.99491g/mol
  • Superfície polar topológica: 38.9Ų
  • Contagem de Átomos Pesados: 10
  • Complexidade: 118
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 5

Propriedades Experimentais

  • Cor/Forma: solid
  • Ponto de Fusão: 144-148 °C (lit.)
  • Ponto de ebulição: 257.7℃ at 760 mmHg
  • PSA: 38.91000
  • LogP: 2.62430
  • Solubilidade: Not determined

5-bromo-4,6-dimethyl-pyridin-2-amine Informações de segurança

  • Símbolo: GHS05 GHS07
  • Palavra de Sinal:Danger
  • Declaração de perigo: H302-H317-H318
  • Declaração de Advertência: P280-P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-41-43
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xn
  • Frases de Risco:R22; R41; R43

5-bromo-4,6-dimethyl-pyridin-2-amine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-4,6-dimethyl-pyridin-2-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
221732-1g
2-Amino-5-bromo-4,6-dimethylpyridine
89856-44-0 95%
1g
£98.00 2022-03-01
Enamine
EN300-130541-1.0g
5-bromo-4,6-dimethylpyridin-2-amine
89856-44-0 95%
1.0g
$46.0 2023-07-10
Enamine
EN300-130541-0.1g
5-bromo-4,6-dimethylpyridin-2-amine
89856-44-0 95%
0.1g
$19.0 2023-07-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1658-1G
5-bromo-4,6-dimethyl-pyridin-2-amine
89856-44-0 97%
1g
¥ 171.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1658-10G
5-bromo-4,6-dimethyl-pyridin-2-amine
89856-44-0 97%
10g
¥ 1,518.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1658-5G
5-bromo-4,6-dimethyl-pyridin-2-amine
89856-44-0 97%
5g
¥ 825.00 2023-04-13
eNovation Chemicals LLC
D210929-10g
5-bromo-4,6-dimethylpyridin-2-amine
89856-44-0 95%
10g
$550 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB280-50mg
5-bromo-4,6-dimethyl-pyridin-2-amine
89856-44-0 95+%
50mg
92CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BB280-250mg
5-bromo-4,6-dimethyl-pyridin-2-amine
89856-44-0 95+%
250mg
268CNY 2021-05-08
Enamine
EN300-130541-5.0g
5-bromo-4,6-dimethylpyridin-2-amine
89856-44-0 95%
5.0g
$104.0 2023-07-10

5-bromo-4,6-dimethyl-pyridin-2-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  45 min, -40 °C
Referência
Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols, a Novel Class of Chain-Breaking Antioxidants
Wijtmans, Maikel; Pratt, Derek A.; Brinkhorst, Johan; Serwa, Remigiusz; Valgimigli, Luca; et al, Journal of Organic Chemistry, 2004, 69(26), 9215-9223

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 min, < 20 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents
Zhang, Yan; Arnatt, Christopher K.; Zhang, Feng; Wang, Jiannan; Haney, Kendra M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5093-5097

Método de produção 3

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 h, rt
Referência
Analysis of the structural and mechanistic factors in antioxidants that preserve mitochondrial function and confer cytoprotection
Arce, Pablo M.; Goldschmidt, Ruth; Khdour, Omar M.; Madathil, Manikandadas M.; Jaruvangsanti, Jennifer; et al, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5188-5201

Método de produção 4

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  20 min, < 20 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Syntheses of two potential food mutagens
Tanga, M. J.; Bradford, W. W.; Bupp, J. E.; Kozocas, J. A., Journal of Heterocyclic Chemistry, 2003, 40(4), 569-573

Método de produção 5

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  40 min, -40 °C
Referência
6-Amino-3-pyridinols: Towards diffusion-controlled chain-breaking antioxidants
Wijtmans, Maikel; Pratt, Derek A.; Valgimigli, Luca; DiLabio, Gino A.; Pedulli, Gian Franco; et al, Angewandte Chemie, 2003, 42(36), 4370-4373

Método de produção 6

Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dichloromethane ;  30 min, -50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  -50 °C → rt
Referência
First Demonstration of Positive Allosteric-like Modulation at the Human Wild Type Translocator Protein (TSPO)
Narlawar, Rajeshwar; Werry, Eryn L.; Scarf, Alana M.; Hanani, Raphy; Chua, Sook Wern; et al, Journal of Medicinal Chemistry, 2015, 58(21), 8743-8749

Método de produção 7

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid ,  Butylpyridinium bromide ,  Hydrogen peroxide Solvents: 1,2-Dimethoxyethane ;  24 h, 80 °C
Referência
A mild method for the regioselective bromination of 2-aminopyridines
Xu, Tong; Zhou, Wen; Wang, Jing; Li, Xue; Guo, Jun-Wen; et al, Tetrahedron Letters, 2014, 55(36), 5058-5061

Método de produção 8

Condições de reacção
1.1 Reagents: 2,5-Di-tert-butylhydroquinone Solvents: Dichloromethane ;  30 min, < -5 °C; 2 h, -5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  -5 °C → 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14, 10 °C
Referência
Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist
Crawford, Jason B.; Chen, Gang; Carpenter, Bryon; Wilson, Trevor; Ji, Jenny; et al, Organic Process Research & Development, 2012, 16(1), 109-116

Método de produção 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Bromine
Referência
N-Pyridinyl(alkyl)polyhalogenobenzamides acting as TNF-α production inhibitors
Collin, X.; Robert, J. -M.; Robert, S.; Le Baut, G.; Bobin-Dubigeon, C.; et al, Pharmacy and Pharmacology Communications, 1999, 5(3), 233-238

Método de produção 10

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 min, < 20 °C; 1 h, rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents
Zhang, Feng; Arnatt, Christopher K.; Haney, Kendra M.; Fang, Harrison C.; Bajacan, John E.; et al, European Journal of Medicinal Chemistry, 2012, 55, 395-408

Método de produção 11

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid
Referência
Anibamine and Its Analogues: Potent Antiplasmodial Agents from Aniba citrifolia
Du, Yongle; Valenciano, Ana Lisa; Dai, Yumin ; Zheng, Yi; Zhang, Feng; et al, Journal of Natural Products, 2020, 83(3), 569-577

5-bromo-4,6-dimethyl-pyridin-2-amine Raw materials

5-bromo-4,6-dimethyl-pyridin-2-amine Preparation Products

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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89856-44-0)5-bromo-4,6-dimethyl-pyridin-2-amine
A10752
Pureza:99%
Quantidade:25g
Preço ($):332.0